methyl {6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate -

methyl {6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

Catalog Number: EVT-4787091
CAS Number:
Molecular Formula: C20H15ClF2O5
Molecular Weight: 408.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 4-(7-Acetoxy-6-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate []

Compound Description: This compound is an important intermediate in the synthesis of 3-(4-hydroxyphenyl)-4-methyl-6-methoxy-7-hydroxycoumarin, a nonsteroidal analogue of 2-methoxyestradiol (2-ME). Structural analysis reveals that the substituent benzene ring is not coplanar with the coumarin ring system, exhibiting a dihedral angle of 66.88 (10)°. The crystal structure demonstrates weak intermolecular C—H⋯O interactions and disorder in one carbonyl O atom over two sites. []

Relevance: This compound shares the core coumarin structure with methyl {6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate. Both compounds feature a 4-methyl substituted 2H-chromen-2-one core, though they differ in the substituents at positions 3, 6 and 7. []

2. (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide []

Compound Description: This compound serves as a key intermediate in the synthesis of various novel compounds with potential antimicrobial activity. These derivatives include Schiff's bases, hydrazides, thiosemicarbazides, oxadiazoles, and triazoles. []

Relevance: Although it lacks the 6-chloro and 7-[(2,4-difluorobenzyl)oxy] substitutions present in methyl {6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate, this compound exemplifies the use of coumarin derivatives as starting materials for generating diverse chemical structures with potential biological activities. []

3. 3-[(2,2-Dimethylchroman-6-yl)carbonylamino]-7-hydroxy- 8-methyl-2-oxo-2H-chromen-4-yl toluene-4-sulfonate []

Compound Description: This compound is a derivative of cyclonovobiocic acid and was synthesized by reacting cyclonovobiocic acid with para-toluenesulfonyl chloride in pyridine. The crystal structure of this compound reveals intermolecular hydrogen bonding involving H1 and H15 atoms. []

Relevance: This compound exemplifies a coumarin derivative with a complex substituent at position 3, similar to the acetate substituent in methyl {6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate. It highlights the diversity of modifications possible at the coumarin core structure. []

4. 4-Methyl-7-((5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy)-2H-chromen-2-one []

Compound Description: This is a novel thiofibrate bearing a 1,2,4-triazole moiety synthesized from 7-hydroxy-4-methyl-2H-chromen-2-one. The synthesis involves treating the starting coumarin with ethylchloroacetate, followed by hydrogenolysis and reaction with phenyl isothiocyanate and sodium hydroxide. []

Relevance: This compound is structurally related to methyl {6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate by sharing the 4-methyl-2H-chromen-2-one core. Both compounds demonstrate modifications at position 7 of the coumarin ring, emphasizing the potential for derivatization at this position. []

5. 4-Methyl-7-((5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy)-2H-chromen-2-one []

Compound Description: This is another novel thiofibrate containing a 1,3,4-oxadiazole moiety. It is prepared from 7-hydroxy-4-methyl-2H-chromen-2-one through a reaction sequence involving treatment with ethylchloroacetate, hydrogenolysis, and subsequent reaction with carbon disulfide and potassium hydroxide. []

Relevance: Like the previous compound, this thiofibrate shares the 4-methyl-2H-chromen-2-one core with methyl {6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate and highlights the versatility of position 7 for further structural modifications in coumarin derivatives. []

6. 1,3-Bis[(6-chloro-2-oxo-2H-chromen-4-yl)methyl]-5-methylpyrimidine-2,4(1H,3H)-dione (1c) []

Compound Description: This compound is a biscoumarin–pyrimidine conjugate synthesized via an SN2 reaction of substituted 4-bromomethyl coumarin with thymine. This compound demonstrated the best antiproliferative activity among a series of screened compounds against C6 rat glioma cells with an IC50 value of 4.85 μM. Further, it showed strong binding interactions with human serum albumin and good solution stability at biological pH conditions. []

Relevance: This compound highlights the use of coumarin derivatives in the synthesis of complex heterocyclic conjugates with potential anticancer activity. Although it features a distinct structure, it shares the 2-oxo-2H-chromen core with methyl {6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate, demonstrating the potential of coumarin derivatives for medicinal chemistry applications. []

7. Yuganin B ((5-(((2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-((2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-3-yl)oxy)-3,4-dihydroxytetrahydrofuran-3-yl)methyl 4-hydroxy-3-methoxybenzoate) []

Compound Description: This novel coumarin was isolated from the roots of Prangos pabularia alongside other phenolic and coumarin compounds. Its potential anti-melanogenic effect and inhibitory effect on B16 cells are under investigation for their potential therapeutic applications. []

Relevance: Yuganin B exemplifies a naturally occurring coumarin derivative with a complex substitution pattern, showcasing the structural diversity found in this class of compounds. It emphasizes the presence of 2-oxo-2H-chromen core, a key feature shared with methyl {6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate. []

8. (1RS,2SR,3SR,6SR)-5-(4-Chlorophenylsulfonyl)-2,4,6-trimethylcyclohex-4- ene-1,3-diol and (1RS,2SR,3RS,6SR)-5-(4-Chlorophenylsulfonyl)-2,4,6-trimethylcyclohex-4-e ne-1,3-diol []

Compound Description: These two diastereomeric cyclohexenediol derivatives were synthesized through a series of stereoselective transformations starting from a Diels-Alder adduct. The synthesis involved converting the adduct to specific benzyl ether derivatives, followed by lithium aluminum hydride reduction and subsequent manipulations. []

Relevance: Although not directly related to coumarins, these compounds highlight the stereochemical considerations involved in organic synthesis. They showcase the importance of controlling stereochemistry during multi-step synthesis, a factor relevant to the preparation of complex coumarin derivatives like methyl {6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate. []

9. Ethyl 2-methyl-2-((5-{((4-methyl-2-oxo-2H-chromen-7-yl)oxy)methyl}-4H-1,2,4-triazol-3-yl)sulfanyl)propanoate and Ethyl-2-methyl-2-((5-{((4-methyl-2-oxo-2H-chromen-7-yl)oxy)methyl}-1,3,4-oxadiazol-2-yl)sulfanyl)propanoate []

Compound Description: These two compounds are thiofibrate derivatives synthesized by reacting the corresponding 1,2,4-triazole or 1,3,4-oxadiazole substituted coumarin with ethyl-2-bromo isobutyrate in the presence of anhydrous potassium carbonate in DMF. Their structures were characterized using melting point, Rf values, IR, and 1H NMR spectroscopy. []

Relevance: Both compounds are derived from 7-hydroxy-4-methyl-2H-chromen-2-one and share the 4-methyl-2H-chromen-2-one core with methyl {6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate. Their syntheses involve similar strategies of attaching heterocyclic rings to the 7-position of the coumarin core, suggesting a potential synthetic pathway for similar modifications in methyl {6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate. []

10. 7-(4-Carboxyphenyl)-8-oxo-5,8-dihydro-6H-benzo[h]chromeno[3,2-b]xanthylium acetate []

Compound Description: This hybrid acetate compound was formed through a Michael condensation reaction between 2-(4-carboxybenzylidene)-3,4-dihydronaphthalene-1(2H)-one and 3-acetoacetyl-2H-chromen-2-one in a piperidine medium followed by treatment with acetic acid. []

Relevance: This compound, while possessing a different core structure, highlights the reactivity of coumarin derivatives in Michael addition reactions. It exemplifies the possibility of using coumarins like methyl {6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate to create complex polycyclic structures with potential biological applications. []

11. 7-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethoxy)-4-methyl-2Hchromen-2-one and 1-(2-(4-methyl-2-oxo-2H-chromen-7-yloxy)icetyl)-3methyl-1H-pyrazol-5(4H)-one []

Compound Description: These two pyrazole-containing coumarin derivatives were synthesized by reacting 2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetohydrazide with acetyl acetone and ethyl acetoacetate, respectively. Their structures were characterized using IR and 1H-NMR spectral analysis. Both compounds exhibited significant antimicrobial activity compared to standard drugs. []

Relevance: These compounds demonstrate the incorporation of a pyrazole moiety into the coumarin scaffold, similar to the strategy used in methyl {6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate to introduce diverse functionalities. Both compounds share the 4-methyl-2H-chromen-2-one core with methyl {6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate, further highlighting the potential for modification of the coumarin core. []

12. 8-(acetyloxy)-3-[4-(acetyloxy)phenyl]-2-oxo-2H-chromen-7-yl acetate, 8-(acetyloxy)-3-(4-methanesulfonyl phenyl)-2-oxo-2H-chromen-7-yl acetate, 4-(2-oxo-2H-chromen-3-yl)phenyl acetate, 3-(4-methanesulfonylphenyl)-2H-chromen-2-one, 4-(4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate, 3-(4-methanesulfonylphenyl)-4-methyl-2H-chromen-2-one, 8-(acetyloxy)-3-[4-(acetyloxy)phenyl]-4-methyl-2-oxo-2H-chromen-7-yl acetate and 5-(acetyloxy)-3-[4-(acetyloxy) phenyl]-2-oxo-2H-chromen-7-yl acetate []

Compound Description: These are a series of 3-arylcoumarin derivatives evaluated for their cytotoxic effects on human lung (A549) cancer and normal lung (MRC-9) cell lines. Their activities were compared to the standard drug docetaxel. Among these derivatives, 8-(acetyloxy)-3-(4-methanesulfonyl phenyl)-2-oxo-2H-chromen-7-yl acetate demonstrated the greatest cytotoxic effect (cytotoxic concentration, CC50 = 24 μM) and selectivity towards A549 cell line (MRC-9; CC50 > 100 μM; inactive). []

Relevance: These compounds share the 2-oxo-2H-chromen core with methyl {6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate. They demonstrate different substitutions at various positions, highlighting the structural modifications possible for modulating biological activity in coumarin derivatives. Specifically, the presence of a phenyl acetate substituent at position 3 in some of these compounds, mirroring the acetate substitution in methyl {6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate, suggests potential avenues for exploring structure-activity relationships. []

13. 3-[2-({4-[(dimethylamino)methyl]-2-oxo-2H-chromen-7-yl}oxy)ethoxy]-6,7-dimethoxy-2H-chromen-2-one []

Compound Description: This compound is a nanomolar bivalent acetylcholinesterase (AChE) inhibitor resulting from homo- and heterodimerization of 2H-chromen-2-one building blocks. It exhibited potent AChE inhibitory activity (IC50 = 59 nM), mixed-type AChE enzyme kinetics (inhibition constant Ki = 68 nM), inhibition of beta amyloid (Aβ) self-aggregation, and protected SH-SY5Y cells from Aβ1-42 damage. []

Relevance: This dimeric coumarin derivative highlights the potential of linking two coumarin units to achieve enhanced biological activity. This approach could be investigated with methyl {6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate to explore its potential as a building block for creating potent AChE inhibitors or other biologically active molecules. []

14. 4-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate, 4-(1-methyl-3-oxo-3H-benzo[f]chromen-2-yl)phenyl acetate, 4-(6-propionamido-4-methyl-2-oxo-2H-chromen-3-yl) phenyl acetate, 4-(7-acetoxy-2-oxo-4-phenyl-2H-chromen-3-yl)phenyl acetate, 4-(2-oxo-4-phenyl-2H-chromen-3-yl)phenyl acetate, 4-(6-bromo-2-oxo-4-phenyl-2H-chromen-3-yl)phenyl acetate, 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate and 4-(6,8-dibromo-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate []

Compound Description: These are a series of newly synthesized acetoxycoumarin derivatives evaluated for their cytotoxic activity against A549 human lung cancer, CRL 1548 rat liver cancer and CRL 1439 normal rat liver cells. 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate exhibited the highest cytotoxic activity in all of the examined cell lines, with an LD50 of 48.1 μM in A549 cells and 45.1 μM in CRL 1548 cells. []

Relevance: These compounds, particularly those with a 4-methyl-2-oxo-2H-chromen core and a phenyl acetate substituent at position 3, bear structural resemblance to methyl {6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate. This similarity suggests that the phenyl acetate group might contribute to the cytotoxic activity observed in these derivatives. []

15. 5-(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-1,3,4-oxadiazol-2-thiol []

Compound Description: This compound is a key intermediate in the synthesis of a series of novel molecules incorporating coumarin, 1,3,4-oxadiazole, and acetamide moieties. These molecules were evaluated for their antibacterial potential against Gram-positive and Gram-negative bacteria. []

Relevance: This compound is structurally similar to methyl {6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate by possessing a 6-chloro-4-methyl-2-oxo-2H-chromen core. The presence of a 1,3,4-oxadiazole substituent at position 7 in this compound further emphasizes the potential for introducing various heterocyclic moieties at this position, similar to the benzyloxy substitution in methyl {6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate. []

16. (2E)-3-[7-chloro-3-[2-[[4-fluoro-2-(trifluoromethyl)phenyl]amino]-2-oxoethyl]-6-methyl-2-oxo-2H-chromen-4-yl]phenyl]acrylic acid []

Compound Description: This compound is a potent acyl-CoA: cholesterol acyltransferase (ACAT) inhibitor with a (4-phenylcoumarine)acetanilide scaffold. It demonstrated potent ACAT inhibitory activity in macrophages (IC50 = 12 nM) and high adrenal safety in guinea pigs, indicating potential as an anti-atherosclerotic agent with reduced adrenal toxicity. []

Relevance: While possessing a different core scaffold, this compound highlights the importance of coumarin derivatives, particularly those with substituted phenyl groups, as potent ACAT inhibitors. This finding suggests potential for exploring the ACAT inhibitory activity of methyl {6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate given its structural similarity to known inhibitors. []

17. 2-[7-chloro-4-(3-chlorophenyl)-6-methyl-2-oxo-2H-chromen-3-yl]-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide []

Compound Description: This compound, also based on a (4-phenylcoumarine)acetanilide scaffold, exhibits potent ACAT inhibitory activity (IC50 = 12 nM) and a favorable pharmacokinetic profile in mice. It also demonstrated regressive effects on atherosclerotic plaques in apolipoprotein E knockout mice at a dose of 0.3 mg/kg orally. []

Relevance: This compound, like the previous ACAT inhibitor, emphasizes the potential of coumarin derivatives with substituted phenyl groups as potent anti-atherosclerotic agents. Its structural similarity to methyl {6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate, particularly the presence of a chloro-substituted phenyl group, suggests that the target compound could also be investigated for its ACAT inhibitory activity. []

18. 4-Methyl-2-oxo-2H-chromen-3-carbonitrile []

Compound Description: This compound is a key intermediate in the synthesis of various benzopyrone derivatives, including 7-amino-9-hydroxy-6-oxo-6H-benzo[c]chromene-8-carbonitrile derivatives, through Claisen condensation with 2-hydroxyacetophenones and ethyl cyanoacetate in the presence of sodium metal. The synthesized derivatives were evaluated for their antimicrobial activities. []

Relevance: This compound shares the 4-methyl-2-oxo-2H-chromen core with methyl {6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate, suggesting a common synthetic starting point for both compounds. The further derivatization of this compound to create various benzopyrone analogs highlights the potential for modifying the core coumarin structure for biological activity exploration. []

Properties

Product Name

methyl {6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

IUPAC Name

methyl 2-[6-chloro-7-[(2,4-difluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate

Molecular Formula

C20H15ClF2O5

Molecular Weight

408.8 g/mol

InChI

InChI=1S/C20H15ClF2O5/c1-10-13-6-15(21)18(27-9-11-3-4-12(22)5-16(11)23)8-17(13)28-20(25)14(10)7-19(24)26-2/h3-6,8H,7,9H2,1-2H3

InChI Key

GCVAYHLVLVXKSA-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=C(C=C(C=C3)F)F)CC(=O)OC

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=C(C=C(C=C3)F)F)CC(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.